N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
CAS No.:
Cat. No.: VC11203601
Molecular Formula: C15H15FN2O3S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide -](/images/structure/VC11203601.png)
Molecular Formula | C15H15FN2O3S |
---|---|
Molecular Weight | 322.4 g/mol |
IUPAC Name | N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Standard InChI | InChI=1S/C15H15FN2O3S/c1-18(22(2,20)21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
Standard InChI Key | TWFSNDWFFCPOGR-UHFFFAOYSA-N |
SMILES | CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Canonical SMILES | CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Structural and Molecular Characteristics
Chemical Identity
N-(4-Fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide features a benzamide core substituted at the 4-position with a methyl(methylsulfonyl)amino group and an N-linked 4-fluorophenyl ring. The IUPAC name reflects this arrangement, emphasizing the sulfonamide and fluorophenyl functionalities.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 322.4 g/mol |
IUPAC Name | N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Canonical SMILES | CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Topological Polar Surface Area | 88.6 Ų |
LogP (Octanol-Water) | 1.03 |
The compound’s logP value of 1.03 suggests moderate lipophilicity, which may influence its pharmacokinetic profile .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide likely involves multi-step reactions, as inferred from structurally related benzamides :
Step | Reagents/Conditions | Yield |
---|---|---|
1 | Methylsulfonamide, DIPEA, THF, 24 h | 75% |
2 | 4-Fluoroaniline, EDCI/HOBt, DCM, RT | 82% |
Purification and Characterization
Crude products are typically purified via silica gel chromatography (ethyl acetate/hexane gradients) and recrystallization. Purity is assessed using HPLC (>95%), with structural confirmation via and high-resolution mass spectrometry .
Physicochemical Properties
Thermal Stability
While direct data are unavailable, analogous sulfonamides exhibit:
Solubility and Partitioning
-
Aqueous Solubility: Predicted to be low (<1 mg/mL) due to the hydrophobic fluorophenyl and sulfonamide groups.
-
Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.
Future Research Directions
Synthesis Optimization
-
Develop one-pot methodologies to reduce step count.
-
Explore biocatalytic approaches for enantioselective synthesis.
Biological Profiling
-
Screen against Hh, Wnt, and MAPK pathways.
-
Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models.
Computational Modeling
Molecular docking studies could predict binding affinities for Smo (), guiding structural modifications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume